Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate
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Overview
Description
Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate is a complex organic compound that features a thiazole ring, a thiophene moiety, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Ureido Group Formation: The ureido group can be formed by reacting an isocyanate with an amine.
Final Coupling: The final step involves coupling the thiazole and thiophene moieties through a nucleophilic substitution reaction, followed by esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used to study the interactions of thiazole and thiophene derivatives with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ureido group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring structure.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-amine are structurally similar due to the presence of the thiophene ring.
Uniqueness
Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate is unique due to the combination of the thiazole and thiophene rings with a ureido group and a benzoate ester. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 4-[2-(thiophen-2-ylmethylcarbamoylamino)-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-23-15(21)12-6-4-11(5-7-12)14-10-25-17(19-14)20-16(22)18-9-13-3-2-8-24-13/h2-8,10H,9H2,1H3,(H2,18,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFWCZNYIFALNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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